molecular formula C18H12BrNO3 B2825273 N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide CAS No. 392236-88-3

N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide

Cat. No.: B2825273
CAS No.: 392236-88-3
M. Wt: 370.202
InChI Key: CICGXCCIPGTZBR-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide is a chemical compound. It is synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline .


Synthesis Analysis

The synthesis of this compound involves the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM) to afford the product in an excellent yield (94%) at room temperature . The carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford this compound analogues in moderate to good yields (43–83%) .


Molecular Structure Analysis

The molecular structure of this compound involves a furan ring attached to a carboxamide group. The carboxamide group is further attached to a bromophenyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of furan-2-carbonyl chloride with 4-bromoaniline, followed by arylation of the resulting carboxamide .

Scientific Research Applications

Antimicrobial Activities

  • Antibacterial Properties: A study by (Siddiqa et al., 2022) detailed the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogs and their effective antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and MRSA.
  • Design and Antimicrobial Activity of Furan/Thiophene Hybrids: Popiołek et al. (2016) synthesized a series of furan/thiophene-1,3-benzothiazin-4-one hybrids showing good activity against various bacteria and yeasts (Popiołek et al., 2016).

Bio-Imaging Applications

  • Fluorescent Chemosensor for Metal Ions and Bio-imaging: Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor for detecting Cd2+ and CN− ions, with successful application in bio-imaging in live cells and zebrafish larvae (Ravichandiran et al., 2020).

Polymer Science

  • Polymerization of Furanic-Aliphatic Polyamides: Jiang et al. (2015) discussed the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, offering sustainable alternatives to polyphthalamides in high-performance materials (Jiang et al., 2015).
  • Synthesis of Functional Polymers: Narita et al. (1971) explored the reverse Diels-Alder reaction for the preparation of N-substituted maleimides for polymerization, contributing to the field of functional polymers (Narita et al., 1971).

Future Directions

The future directions for the research on N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide could involve further investigation of its antibacterial activities, particularly against drug-resistant bacteria . Additionally, more studies could be conducted to understand its mechanism of action and to explore its potential applications in other areas.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO3/c19-13-8-9-15(20-18(22)16-7-4-10-23-16)14(11-13)17(21)12-5-2-1-3-6-12/h1-11H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICGXCCIPGTZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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